molecular formula C6H2Cl2N2O2 B169202 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one CAS No. 15783-48-9

2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one

Cat. No. B169202
CAS RN: 15783-48-9
M. Wt: 205 g/mol
InChI Key: WOUKNUDUMXLPNO-UHFFFAOYSA-N
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Description

2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one (DCFP) is a heterocyclic compound that has a variety of applications in the scientific and medical fields due to its unique properties. It is a colorless crystalline solid that is insoluble in water but soluble in some organic solvents. It is an important intermediate in the synthesis of other compounds and can be used as a catalyst in organic synthesis. In addition, DCFP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyrimidinone derivatives through one-pot multicomponent reactions. This method emphasizes the broader synthetic applications and bioavailability of pyranopyrimidine cores, highlighting the importance of hybrid catalysts in the synthesis process (Parmar, Vala, & Patel, 2023).

Synthetic Pathways and Anti-Inflammatory Activity

Substituted tetrahydropyrimidine derivatives, obtained through novel synthetic procedures, have shown potential for in vitro anti-inflammatory activity. These compounds are characterized by their synthesis from urea and bis(methylthio)methylenemalononitrile, demonstrating the relevance of pyrimidine derivatives in designing lead compounds for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are highlighted for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The review of recent developments in the synthesis and structure-activity relationships (SARs) of pyrimidine derivatives sheds light on their potent anti-inflammatory effects and suggests directions for future research to develop novel pyrimidine analogs with enhanced anti-inflammatory activities (Rashid et al., 2021).

Role of Pyrimidines in Vascular Dementia

Research on pyrimidine compounds suggests a modulatory system through specific pyrimidino-receptors involved in cell signaling, indicating their potential use in chronic treatment of cognitive deficits resulting from vascular dementia. This highlights an alternative therapeutic strategy to acetylcholine replacement therapy in addressing cognitive functions (Fornai et al., 2002).

properties

IUPAC Name

2,4-dichloro-5H-furo[3,4-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2/c7-4-2-1-12-5(11)3(2)9-6(8)10-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUKNUDUMXLPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630832
Record name 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one

CAS RN

15783-48-9
Record name 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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